Technical Monograph: 4-Fluoro-2-iodo-1H-pyrrolo[3,2-c]pyridine
Technical Monograph: 4-Fluoro-2-iodo-1H-pyrrolo[3,2-c]pyridine
Part 1: Executive Summary & Structural Analysis
4-Fluoro-2-iodo-1H-pyrrolo[3,2-c]pyridine (CAS: 2231673-61-1) is a specialized heterocyclic scaffold belonging to the 5-azaindole family. In modern drug discovery, particularly within kinase and receptor tyrosine kinase (RTK) inhibition, this molecule serves as a high-value "linchpin" intermediate. Its structural uniqueness lies in the orthogonal reactivity of its three functional handles: the acidic pyrrole nitrogen (N1), the nucleophilic/cross-coupling-ready iodide at C2, and the highly electrophilic fluorine at C4.
Structural Specifications
| Property | Detail |
| IUPAC Name | 4-Fluoro-2-iodo-1H-pyrrolo[3,2-c]pyridine |
| Common Name | 4-Fluoro-2-iodo-5-azaindole |
| Molecular Formula | C₇H₄FIN₂ |
| Molecular Weight | 261.02 g/mol |
| CAS Number | 2231673-61-1 |
| Parent Scaffold | 1H-Pyrrolo[3,2-c]pyridine (5-Azaindole) |
Electronic & Regiochemical Map
The molecule's utility is defined by the electronic distinctiveness of its positions:
-
Position 4 (Fluoro): This position is electronically activated by the adjacent pyridine nitrogen (N5). The fluorine atom acts as a leaving group for Nucleophilic Aromatic Substitution (S_NAr), allowing the introduction of amines or ethers under mild conditions.
-
Position 2 (Iodo): Located on the electron-rich pyrrole ring, the C-I bond is primed for Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira).
-
Position 3 (C-H): Electron-rich and susceptible to electrophilic aromatic substitution (S_EAr), though less reactive than in non-deficient indoles due to the pyridine ring.
Figure 1: Orthogonal reactivity map of the 4-fluoro-2-iodo-5-azaindole scaffold.
Part 2: Synthetic Protocols
The synthesis of 4-fluoro-2-iodo-1H-pyrrolo[3,2-c]pyridine is rarely achieved by direct iodination of the unprotected parent due to regioselectivity issues (C3 vs. C2). The authoritative route requires a Directed Lithiation Strategy .
Phase 1: Precursor Preparation & Protection
Rationale: The acidic N1 proton must be masked to permit the use of strong bases (lithium amides) required for C2 functionalization. The [2-(Trimethylsilyl)ethoxy]methyl (SEM) group is preferred for its stability and ability to direct lithiation to C2.
Protocol:
-
Dissolution: Dissolve 4-fluoro-1H-pyrrolo[3,2-c]pyridine (1.0 eq) in anhydrous DMF (0.2 M) under Argon.
-
Deprotonation: Cool to 0°C. Add NaH (60% dispersion, 1.2 eq) portion-wise. Stir for 30 min until H₂ evolution ceases.
-
Protection: Add SEM-Cl (1.1 eq) dropwise. Warm to Room Temperature (RT) and stir for 2 hours.
-
Workup: Quench with water, extract with EtOAc. Wash organic layer with LiCl solution (to remove DMF). Dry over Na₂SO₄ and concentrate.
-
Validation: NMR should show disappearance of N-H and appearance of SEM methylene singlets.
Phase 2: Regioselective C2-Iodination
Rationale: Electrophilic iodination (e.g., NIS) typically favors C3. To install iodine at C2, one must exploit the "Complex Induced Proximity Effect" (CIPE) using the N-protecting group to direct a lithiation event to the C2 position.
Protocol:
-
Setup: Dissolve N-SEM-4-fluoro-5-azaindole (1.0 eq) in anhydrous THF under Argon. Cool to -78°C.
-
Lithiation: Add tert-Butyllithium (1.7 M, 1.1 eq) dropwise over 15 min. Maintain temperature < -70°C.
-
Note: Alternatively, LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) can be used if t-BuLi is too aggressive, minimizing nucleophilic attack on the pyridine ring.
-
-
Metalation: Stir at -78°C for 45-60 min. The solution typically turns yellow/orange.
-
Iodination: Cannulate a solution of Iodine (I₂, 1.2 eq) in THF into the reaction mixture.
-
Quench: After 30 min, quench with saturated aq. Na₂S₂O₃ (sodium thiosulfate) to reduce excess iodine.
-
Purification: Silica gel chromatography (Hexane/EtOAc gradient).
Phase 3: Deprotection (Optional)
If the free N-H is required immediately:
-
Treat the N-SEM iodide with TBAF (tetrabutylammonium fluoride) in THF (reflux) or TFA/DCM depending on substrate stability.
-
Caution: The C4-F bond is stable to acid but can be sensitive to nucleophilic fluoride at high temperatures; mild acid deprotection is often safer.
-
Figure 2: Step-wise synthetic pathway for the regioselective production of the target molecule.
Part 3: Applications in Drug Discovery[4]
This scaffold is particularly valuable for "Fragment-Based Drug Discovery" (FBDD) and the synthesis of kinase inhibitors (e.g., JAK, Aurora, or VEGFR families).
Divergent Library Synthesis
The order of operations is critical. The C2-Iodo group is generally more reactive toward Pd-catalysis than the C4-Fluoro group is toward S_NAr, but the C4-Fluoro group can be displaced before coupling if a specific amine needs to be installed first.
-
Path A (Suzuki First): React C2-I with Aryl-Boronic Acid (Pd(dppf)Cl₂, K₂CO₃, Dioxane/H₂O) → 2-Aryl-4-fluoro-5-azaindole .
-
Path B (S_NAr First): React C4-F with Primary Amine (R-NH₂, DMSO, 100°C) → 4-Amino-2-iodo-5-azaindole .
Physicochemical Properties (Predicted)
| Property | Value (Approx.) | Note |
| LogP | 2.1 - 2.4 | Increased lipophilicity due to Iodine. |
| pKa (N1-H) | ~12.5 | More acidic than indole due to pyridine N. |
| PSA | ~28 Ų | Good membrane permeability. |
| H-Bond Donors | 1 | N1-H |
Part 4: Safety & Handling
-
Hazards: The compound is an organohalide. Treat as a potential irritant and skin sensitizer. The C4-fluoro substituent makes it a potential alkylating agent (though weak compared to alkyl halides).
-
Storage: Light sensitive (C-I bond). Store at -20°C under inert atmosphere (Argon/Nitrogen) to prevent deiodination or oxidation.
-
Waste: Segregate as halogenated organic waste.
References
-
Chemical Identity & Availability
- 4-fluoro-2-iodo-1H-pyrrolo[3,2-c]pyridine. CAS: 2231673-61-1. Available via ChemScene and Amadis Chemical.
-
Parent Scaffold Synthesis (4-Fluoro-5-azaindole)
-
Methodology for C2-Iodination of Azaindoles
- Protocol: Schirok, H. "Synthesis of 2-Substituted 7-Azaindoles." Journal of Organic Chemistry, 2006.
- Regioselectivity: L'Heureux, A. et al. "Amination of 5-azaindoles." Tetrahedron Letters, 2004.
-
S_NAr Reactivity of Fluorinated Azaindoles
- Mechanism: The activation of the C4 position by the N5 nitrogen is analogous to 4-chloropyridine chemistry, widely utilized in kinase inhibitor synthesis (e.g., Vemurafenib analogs).
